1-ピペリジノシクロヘキサンカルボニトリル

概要

説明

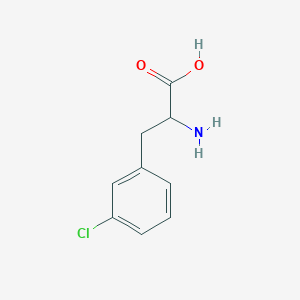

1-Piperidinocyclohexanecarbonitrile is a chemical compound that has been studied for its potential use in various chemical syntheses and as an intermediate in the production of phencyclidine analogues. It has been identified as a contaminant in illicit phencyclidine and has been characterized for its toxicity and analytical determination .

Synthesis Analysis

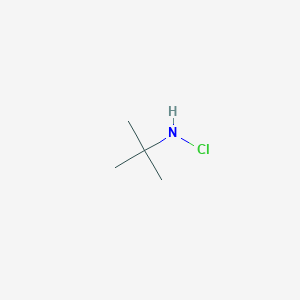

The synthesis of 1-piperidinocyclohexanecarbonitrile involves its use as an intermediate in the production of phencyclidine analogues. A synthetic route employed in illicit laboratories has been described, which includes a reaction with a Grignard reagent. If this step does not proceed correctly, a toxic byproduct, 1-piperidinocyclohexanecarbonitrile hydrochloride, may be formed .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray analyses, which revealed the relative configuration of the aromatic nitrogen and the conformation of the piperidine ring. NOE NMR analyses have also been used to study the conformational switching in related spiroindolepiperidine ring systems .

Chemical Reactions Analysis

1-Piperidinocyclohexanecarbonitrile has been used in reactions with [RuH(CO)Cl(EPh3)3] in the presence of various anions, leading to the formation of different reaction products characterized by physicochemical techniques such as IR, UV-Vis, and NMR spectroscopy . Additionally, its pyrolytic fate has been studied, revealing that it can break down into several products, including cyanide, when subjected to smoking .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-piperidinocyclohexanecarbonitrile have been analyzed through its analytical determination. It is a very weak base and can be selectively detected and quantitated in the presence of synthetic contaminants by nonaqueous titration with perchloric acid in acetonitrile .

Relevant Case Studies

Case studies include the identification of 1-piperidinocyclohexanecarbonitrile in police seizures and preliminary investigations into its toxicity, suggesting that it could be a toxic byproduct when the synthesis of phencyclidine analogues goes awry . Another case study involves the analytical determination of the compound's purity, which is crucial for understanding its role as a contaminant in illicit drugs .

科学的研究の応用

毒性学研究

PCCは、その分解プロファイルと毒性を理解するために毒性学研究で使用されてきました。 in vitroおよびin vivo研究により、PCCは模倣された生理学的条件下で擬一次反応分解を起こすことが示されています . マウスの運動障害に対するPCCとNaCNの中央有効用量(ED50)は、スクリーニングテストを使用して決定されました . この研究は、PCCの効果の多くは、おそらくin vivoでのシアン化物の放出によるものであるという仮説を支持しています .

化学的および行動学的調査

PCCに関する化学的および行動学的調査が行われています。 NaCNとPCCの注射後の動物の行動効果と外見の観察により、顕著な類似点が明らかになりました . これは、PCCの毒性におけるシアン化物の関与という仮説をさらに支持しています .

物理化学的性質

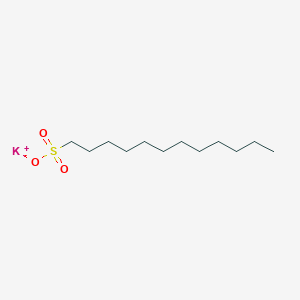

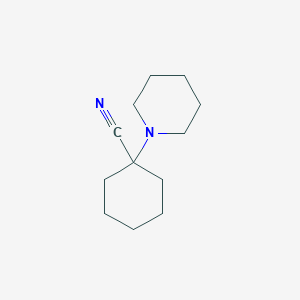

PCCの物理化学的性質は研究されています。 分子量は192.3006であり、IUPAC標準InChIはInChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2です .

違法薬物分析

PCCは、フェンシクリジン(PCP)の違法な製剤の分析に使用されてきました。 これらの製剤中のPCCを定量化するためのGLC法が、60 cm 3%OV-7カラム、周囲温度の注入ポート、および内部標準としてN-メチル-N-プロピル-1-フェニルシクロヘキシルアミン(PCMP)を使用して提示されています .

化学合成

PCCは、幻覚剤であるフェンシクリジン(PCP)の前駆体です。 これは、フェンシクリジンの窒素類似体の合成に使用されてきました .

熱化学研究

PCCの熱化学データは、気相熱化学データ、凝縮相熱化学データ、および相変化データを含む、利用可能です . この情報は、物理化学や化学工学など、さまざまな研究分野で役立ちます。

作用機序

Safety and Hazards

特性

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSAYKJWUZJLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046184 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3867-15-0 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)